synthesis of 3-[4-(tert-butyl)phenoxy]pyrrolidine hydrochloride
synthesis of 3-[4-(tert-butyl)phenoxy]pyrrolidine hydrochloride
Executive Summary
This technical guide details the synthesis of 3-[4-(tert-butyl)phenoxy]pyrrolidine hydrochloride , a privileged scaffold often utilized in the development of H3 receptor antagonists, sodium channel blockers, and monoamine transporter inhibitors.[1]
Unlike standard "recipe" documents, this guide focuses on process resilience . We evaluate two distinct synthetic pathways:
-
The Mitsunobu Coupling (Route A): Ideal for discovery-scale, rapid synthesis, and stereochemical control (via inversion).[1]
-
The Sulfonate Displacement (Route B): The preferred route for multi-gram to kilogram scalability, avoiding difficult phosphorus byproducts.
Both routes converge at the critical N-Boc deprotection and hydrochloride salt formation , designed here as a precipitation-based workflow to ensure high purity without lyophilization.[1][2]
Retrosynthetic Analysis & Strategy
The target molecule consists of a secondary amine (pyrrolidine) connected via an ether linkage to a lipophilic aryl system. The strategic disconnection is at the C–O bond.
Critical Decision Point:
-
Direct Nucleophilic Aromatic Substitution (
): Not Viable.[1] The 4-tert-butyl group is electron-donating, deactivating the ring toward nucleophilic attack by the pyrrolidine alcohol.[2] -
Ether Synthesis: Requires activation of the pyrrolidine hydroxyl group.
Figure 1: Retrosynthetic logic illustrating the convergent assembly from commercially available N-Boc-3-hydroxypyrrolidine and 4-tert-butylphenol.[1][2]
Route A: The Mitsunobu Protocol (Discovery Scale)
Context: Best for rapid synthesis (<5g) or when specific chirality is required (stereoinversion occurs).[1]
Reaction Mechanism & Logic
The Mitsunobu reaction utilizes Triphenylphosphine (
-
Stereochemistry: If starting with (S)-N-Boc-3-hydroxypyrrolidine , the product will be the (R)-enantiomer .[1][2]
-
Order of Addition: Crucial. We premix the phenol, alcohol, and phosphine, adding DIAD last to prevent azodicarboxylate alkylation.[1]
Step-by-Step Protocol
Reagents:
Procedure:
-
Charge: In a flame-dried flask under
, dissolve N-Boc-3-hydroxypyrrolidine, 4-tert-butylphenol, and in anhydrous THF. -
Cool: Cool the solution to 0°C (ice bath).
-
Activate: Add DIAD dropwise over 15 minutes. Note: The yellow color of DIAD should dissipate upon addition.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup (The "Magnesium" Trick):
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1).
Route B: The Mesylate Protocol (Scalable/Process)
Context: Preferred for >10g scale. Avoids atom-uneconomical reagents (
Step-by-Step Protocol
Part 1: Mesylation
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv) and
(1.5 equiv) in DCM at 0°C. -
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1]
-
Stir 2 hours. Wash with water, dry (
), and concentrate.[1][4][9][10] Use crude.
Part 2: Displacement
-
Charge: Dissolve 4-tert-butylphenol (1.1 equiv) in DMF (5 vol).
-
Base: Add
(1.5 equiv) or (2.0 equiv). Stir 30 mins to form the phenoxide. -
Coupling: Add the crude mesylate (from Part 1) dissolved in minimal DMF.
-
Heat: Heat to 80°C for 6–8 hours.
-
Workup: Dilute with water, extract into EtOAc. Wash organic layer extensively with water/brine (to remove DMF).[1]
-
Purification: Crystallization from Heptane/IPAc often viable; otherwise, short silica plug.[1]
Critical Step: Deprotection & Salt Formation[1][2]
Both routes yield the intermediate N-Boc-3-[4-(tert-butyl)phenoxy]pyrrolidine .[1][2] The final step removes the Boc group and installs the HCl counterion in one operation.
Why HCl/Dioxane? Aqueous HCl requires lyophilization (slow, energy-intensive).[1] Anhydrous HCl/Dioxane allows the product to precipitate as a solid, filterable salt.
Protocol
-
Dissolution: Dissolve the N-Boc intermediate (1.0 wt) in 1,4-Dioxane (3 vol) or
. -
Acidification: Add 4M HCl in Dioxane (3–5 equiv) dropwise at RT.
-
Observation: Gas evolution (
, isobutylene) will occur.[1][11] A white precipitate should begin to form within 30 minutes.[1] -
Completion: Stir for 2–4 hours. Monitor by TLC (disappearance of non-polar Boc spot).[1]
-
Isolation:
-
Dilute with
(5 vol) to maximize precipitation.[1] -
Filter the white solid under
(hygroscopic precaution). -
Wash cake with
.
-
-
Drying: Vacuum oven at 40°C over
.
Analytical Specifications
Target: 3-[4-(tert-butyl)phenoxy]pyrrolidine hydrochloride[1][2]
| Assay | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | High purity salt form.[1][2] |
| 1H NMR (DMSO-d6) | Ammonium protons confirm salt formation.[1] | |
| 1H NMR (Aromatic) | AA'BB' system typical of p-substituted phenol.[1] | |
| 1H NMR (t-Butyl) | Diagnostic singlet for tert-butyl group.[1][2] | |
| 1H NMR (C3-H) | Deshielded multiplet indicating O-CH connection.[1][2] | |
| Mass Spec (ESI) | [M+H]+ = 220.2 | Matches free base MW (219.[1]3) + proton.[1] |
Process Workflow Diagram
Figure 2: Decision tree and process flow for the synthesis of the target hydrochloride salt.
References
-
Mitsunobu Reaction (General Methodology): Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]
-
Triphenylphosphine Oxide Removal (MgCl2 Method): Bates, R. H., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2."[1] ACS Sustainable Chemistry & Engineering, 2024.[1] (See also: Org. Process Res. Dev. 2017 regarding precipitation techniques).[1] Link[1]
-
N-Boc Deprotection (HCl/Dioxane): Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] Tetrahedron, 2004.[1] (Standard protocol reference for anhydrous deprotection). Link
-
Pyrrolidine Ether Synthesis (Analogous Scaffolds): Example patents utilizing 3-aryloxypyrrolidines (e.g., WO2008060893 for H3 antagonists). Link
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
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- 3. acs.figshare.com [acs.figshare.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. shenvilab.org [shenvilab.org]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
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